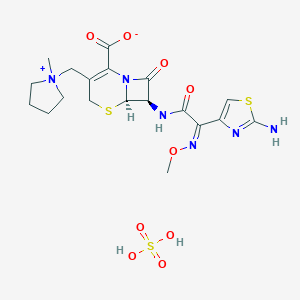

Cefepime sulfate

Descripción general

Descripción

Synthesis Analysis

Cefepime’s chemical structure includes a basic cephem ring at position 7, which is chemically modified to increase the stability of cephalosporins against β-lactamase enzymes . Other antibiotics such as ceftazidime, cefoperazone, ceftizoxime, and ceftriaxone from the third-generation contain a 2-amino thiazolyl acetamido group substituted with an oxyimino in the same position .Molecular Structure Analysis

The molecular formula of cefepime sulfate is C19H26N6O9S3 . It has a molecular weight of 578.6 g/mol . The structure includes a cephem nucleus substituted with a positively charged NMR, making it a zwitterion . This zwitterionic property permits penetration of cefepime to Gram (+) bacteria’s porin channels rapidly .Chemical Reactions Analysis

Cefepime has adequate β-lactamase stability but with a low affinity for extended spectrum . It has intensified activity against Gram (+) bacteria, excluding the species sensitive to methicillin, such as Streptococcus pneumoniae and Staphylococcus aureus . It is more effective against extended-spectrum β-lactamase Gram (−) bacteria than other oxyimino-cephalosporins commercially available .Physical And Chemical Properties Analysis

Cefepime is a 1.5 nm molecule . The electronic structure and related spectroscopic properties of cefepime have been discussed in various studies . The thermodynamic interaction of the cefepime molecule with water molecules has also been analyzed .Aplicaciones Científicas De Investigación

Synergistic Activity : A combination of cefepime with sulbactam shows moderate synergistic activity against some carbapenem-resistant strains of Acinetobacter spp. (Tong et al., 2006)(International journal of antimicrobial agents).

Antibacterial Spectrum and Resistance : Cefepime has a broader spectrum of antibacterial activity and is less susceptible to hydrolysis by some beta-lactamases. This makes it useful for treating infections resistant to earlier cephalosporins (Barradell & Bryson, 1994)(Drugs).

Use in Critically Ill Patients : It is a useful option for treating infections in critically ill patients due to its high activity and tolerability (Isla et al., 2005)(Clinical therapeutics).

Extended-Spectrum Activity : Cefepime is noted for its extended-spectrum activity against Gram-negative and Gram-positive pathogens, approved for treating moderate-to-severe infections (Endimiani, Pérez, & Bonomo, 2008)(Expert Review of Anti-infective Therapy).

Antimicrobial Activity and Tolerance : It has similar antimicrobial activity to third-generation cephalosporins and is well tolerated by patients (Okamoto et al., 1993)(Clinical Pharmacokinetics).

Limitations Against ESBL-producing Strains : Cefepime may be less reliable for therapy of infections caused by ESBL-producing strains (Thomson & Moland, 2001)(Antimicrobial Agents and Chemotherapy).

Combination with β-Lactamase Inhibitors : Cefepime combinations with β-lactamase inhibitors like zidebactam and taniborbactam show promise in treating multidrug-resistant Enterobacterales and Pseudomonas aeruginosa (Isler et al., 2020)(The Journal of antimicrobial chemotherapy).

Safety Concerns : There are higher all-cause mortality rates associated with cefepime compared to other beta-lactams in randomized trials (Yahav et al., 2007)(The Lancet. Infectious diseases).

Effectiveness in Respiratory Infections : It effectively treated respiratory infections, eradicating organisms like Streptococcus pneumoniae and Haemophilus influenzae (Clynes, Scully, & Neu, 1989)(Diagnostic microbiology and infectious disease).

Neurotoxicity Concerns : Cefepime-induced neurotoxicity can occur in ICU patients, especially those with renal dysfunction or preexisting brain injury (Payne et al., 2017)(Critical Care).

Optimal Dosing in ICU : Achieving optimal cefepime exposure for ICU patients may require prolonged or continuous infusions, and therapeutic drug monitoring can help individualize therapy (Al-Shaer et al., 2020)(Antimicrobial Agents and Chemotherapy).

Direcciones Futuras

Cefepime is currently being studied in combination with novel β-lactamase inhibitors for multidrug-resistant Enterobacterales and Pseudomonas aeruginosa . These combinations are promising, but their role in the treatment of MDR Gram-negative infections can only be determined with further clinical studies .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRAHWHSZYCYEI-LSGRDSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefepime sulfate | |

CAS RN |

107648-78-2 | |

| Record name | Cefepime sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFEPIME SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

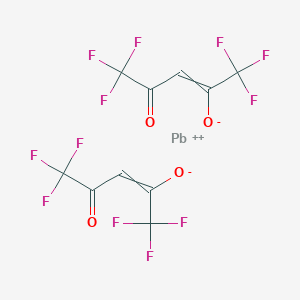

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

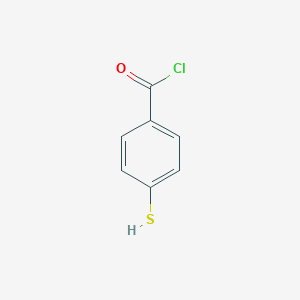

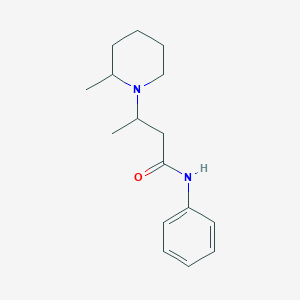

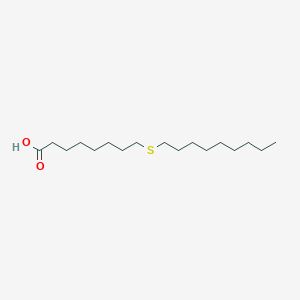

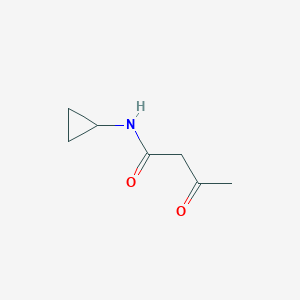

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)